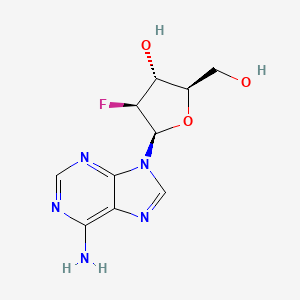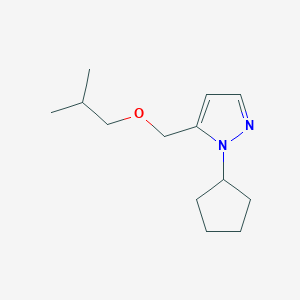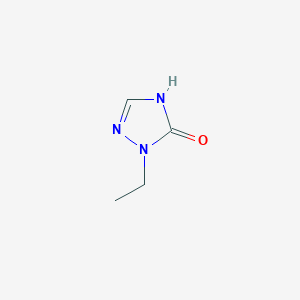
9-(2-Désoxy-2-fluoro-β-d-arabinofuranosyl)adénine
Vue d'ensemble
Description
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine is a metabolically stable cytotoxic analogue of 2’-deoxyguanosine . It is a novel deoxyadenosine analog that is resistant to phosphorolytic cleavage and deamination .
Synthesis Analysis
The synthesis of 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine was accomplished via the condensation of 2,6-dichloropurine with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose as a key chemical step . The target compound was found to be stable to purine nucleoside phosphorylase cleavage .Molecular Structure Analysis
The PSEUROT analysis of N9-betaD-arabinosides manifested slight preference for the S rotamer (64%) for the former, and an equal population of the N and S rotamers for the latter .Chemical Reactions Analysis
The compound exhibited significant cytotoxicity against a variety of human tumor cell lines . More importantly, the compound showed selectivity in vivo, with excellent activity being demonstrated against human colon and renal tumors .Physical And Chemical Properties Analysis
The location of the fluorine atom in the β-orientation of the carbohydrate moiety increases their metabolic stability to degradation by purine nucleoside phosphorylase, provides chemical stability of the glycosidic bond under acidic conditions .Applications De Recherche Scientifique
Imagerie de l'activation des cellules T avec la TEP
Ce composé a été utilisé pour synthétiser 2′-Désoxy-2′-[18F]Fluoro-9-β-D-Arabinofuranosylguanine ([18F]F-AraG), un nouvel agent pour l'imagerie de l'activation des cellules T utilisant la tomographie par émission de positons (TEP) . La capacité à visualiser l'activation des cellules T est cruciale pour comprendre les réponses immunitaires et pourrait aider au diagnostic et au traitement des troubles immunitaires.
Agent antiviral
Les dérivés de purine fluorés, y compris ce composé, ont montré de fortes propriétés bioactives et ont été rapportés comme des agents antiviraux puissants . Leur utilisation pourrait être essentielle dans le développement de nouveaux traitements contre les infections virales.
Activité inhibitrice contre le VIH-1
Certains didésoxynucléosides de 2′-β-fluoropurines, qui comprennent des analogues de ce composé, ont démontré des activités inhibitrices puissantes contre le virus VIH-1 . Cela ouvre des possibilités pour de nouvelles approches thérapeutiques dans la lutte contre le VIH/SIDA.
Toxicité sélective des cellules T
9-(2-Désoxy-2-fluoro-β-d-arabinofuranosyl)adénine: présente une toxicité sélective envers les cellules T, ce qui est important dans le traitement de la maladie lymphoblastique à cellules T . Cette spécificité pourrait conduire à des thérapies ciblées avec moins d'effets secondaires.
Inhibition de la ribonucléotide réductase et des ADN polymérases
La forme triphosphate du composé s'est avérée inhiber la ribonucléotide réductase humaine et les ADN polymérases . Ceci est particulièrement pertinent dans la recherche sur le cancer, où l'inhibition de ces enzymes peut perturber la prolifération des cellules cancéreuses.
Activité antitumorale
La recherche a indiqué que ce composé a une activité antitumorale, en particulier en inhibant la synthèse de l'ADN par l'inhibition de l'ADN polymérase α et de la ribonucléotide réductase . Cela suggère son utilisation potentielle dans le développement d'agents chimiothérapeutiques.
Mécanisme D'action
Target of Action
The primary targets of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine are DNA polymerase α and ribonucleotide reductase . These enzymes play a crucial role in DNA synthesis and replication. DNA polymerase α is responsible for initiating DNA replication, while ribonucleotide reductase is involved in the production of deoxyribonucleotides, which are the building blocks of DNA .
Mode of Action
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine interacts with its targets by inhibiting their function. It inhibits DNA polymerase α and ribonucleotide reductase, thereby disrupting DNA synthesis . The compound’s triphosphate form, Cl-F-ara-ATP, is a potent inhibitor of DNA polymerase α . The inhibition of DNA polymerase α is competitive with respect to dATP .
Biochemical Pathways
The inhibition of DNA polymerase α and ribonucleotide reductase by 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine affects the DNA synthesis pathway . This results in a decrease in the pools of deoxyribonucleoside triphosphates (dATP, dCTP, and dGTP), which are essential for DNA synthesis .
Pharmacokinetics
The pharmacokinetics of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves its metabolism to the monophosphate form by the enzyme deoxycytidine kinase . The compound’s mono-, di-, and triphosphates accumulate in cells, with the monophosphate being its major metabolite . After washing cells into drug-free medium, the elimination of each 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine nucleotide is nonlinear with a prolonged terminal phase .
Result of Action
The result of the action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is the inhibition of DNA synthesis, leading to cell growth inhibition . For instance, only 5 nM of the compound inhibited K562 cell growth by 50% after 72 hours of continuous incubation . The compound’s monophosphate form, Cl-F-ara-AMP, is incorporated into DNA, and this incorporation is critical for its cytotoxicity .
Action Environment
The action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine can be influenced by environmental factors such as the presence of natural nucleosides. Competition studies with natural nucleosides suggest that deoxycytidine kinase is the enzyme responsible for the metabolism of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine to the monophosphate
Orientations Futures
Analyse Biochimique
Biochemical Properties
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine interacts with several enzymes and proteins. It is a potent inhibitor of DNA polymerase α . The compound also inhibits ribonucleotide reductase activity . These interactions play a crucial role in its mechanism of action.
Cellular Effects
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine has significant effects on various types of cells and cellular processes. It has been shown to be a potent inhibitor of K562 cell growth . The compound also influences cell function by inhibiting the incorporation of thymidine into the DNA .
Molecular Mechanism
The molecular mechanism of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves its triphosphate form, which inhibits DNA polymerase α and ribonucleotide reductase . This results in the inhibition of DNA synthesis . The compound is also incorporated into the DNA, inhibiting the further elongation of the DNA chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine change over time. For instance, only 5 nM of the compound inhibited K562 cell growth by 50% after 72 hours of continuous incubation .
Dosage Effects in Animal Models
The effects of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine vary with different dosages in animal models. For instance, the compound has shown activity against the P388 tumor in mice on several different schedules .
Metabolic Pathways
The metabolic pathways of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involve its conversion to the monophosphate form by deoxycytidine kinase . The compound’s triphosphate form is also detected in cells .
Transport and Distribution
It is known that the compound accumulates in cells in its mono-, di-, and triphosphate forms .
Subcellular Localization
It is known that the compound is incorporated into the DNA , suggesting that it localizes to the nucleus where DNA replication occurs.
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYYPTJWJBEXBC-GQTRHBFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Q & A
Q1: What is the mechanism of action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?
A: 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine, often abbreviated as Cl-F-ara-A in the provided research, is a deoxyadenosine analogue. This compound exhibits its cytotoxic effects primarily through incorporation into DNA and inhibition of ribonucleotide reductase , .
Q2: How does the structure of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine relate to its activity?
A: The fluorine atom at the 2’ position in the arabino configuration plays a significant role in its activity. Research comparing Cl-F-ara-A with its ribo-configured counterparts, 2-chloro-9-(2-deoxy-2-fluoro-beta-d-ribofuranosyl)adenine and 2-chloro-9-(2-deoxy-2,2-difluoro-beta-d-ribofuranosyl)adenine, revealed that Cl-F-ara-A demonstrated superior potency in inhibiting CEM cell growth , . This difference in activity was attributed to the more potent inhibition of ribonucleotide reductase by the arabino-configured Cl-F-ara-A.
Q3: What is the metabolic pathway of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine within cells?
A: Cl-F-ara-A enters cells and undergoes phosphorylation by deoxycytidine kinase to form its monophosphate, Cl-F-ara-AMP . Subsequent phosphorylation steps lead to the formation of the diphosphate and ultimately the active triphosphate metabolite, Cl-F-ara-ATP.
Q4: What are the potential applications of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?
A: Given its potent cytotoxic activity, primarily through the inhibition of DNA synthesis and ribonucleotide reductase, Cl-F-ara-A has been investigated as a potential antitumor agent , .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)

![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)
![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)




![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)